1,1-Dimethylhydrazine-d8 dcl
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Overview
Description
1,1-Dimethylhydrazine-d8 dcl is a deuterated form of 1,1-Dimethylhydrazine, a compound widely used in various scientific and industrial applications. The deuterium labeling (d8) makes it particularly useful in research involving isotopic labeling and tracing. This compound is known for its high chemical purity and stability, making it a valuable tool in analytical and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylhydrazine-d8 dcl can be synthesized through the reaction of deuterated dimethylamine with deuterated chloramine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Preparation of Deuterated Dimethylamine: Deuterated dimethylamine is synthesized by reacting deuterated methanol with ammonia in the presence of a catalyst.
Reaction with Deuterated Chloramine: The deuterated dimethylamine is then reacted with deuterated chloramine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic labeling of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylhydrazine-d8 dcl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form nitrogen-containing compounds.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitrosodimethylamine, formaldehyde dimethylhydrazone.
Reduction: Methylhydrazine, hydrazine.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
1,1-Dimethylhydrazine-d8 dcl is used in a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of deuterated compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of stable isotope-labeled standards for analytical chemistry.
Mechanism of Action
The mechanism of action of 1,1-Dimethylhydrazine-d8 dcl involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.
DNA Damage: It can cause DNA damage through the formation of reactive intermediates, leading to mutations and cell death.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: The non-deuterated form, widely used as a rocket propellant.
Methylhydrazine: A simpler hydrazine derivative with similar chemical properties.
Hydrazine: The parent compound, used in various industrial applications.
Uniqueness
1,1-Dimethylhydrazine-d8 dcl is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in isotopic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C2H9ClN2 |
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Molecular Weight |
105.61 g/mol |
IUPAC Name |
(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChI Key |
VFQADAFGYKTPSH-RAJXCQGESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
Canonical SMILES |
CN(C)N.Cl |
Origin of Product |
United States |
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